molecular formula C20H25NO8 B15342390 Furan, 2-(1-piperidinomethyl)-4-phenoxy-, tartrate CAS No. 101833-18-5

Furan, 2-(1-piperidinomethyl)-4-phenoxy-, tartrate

Cat. No.: B15342390
CAS No.: 101833-18-5
M. Wt: 407.4 g/mol
InChI Key: XDZPSZSHWXPSAP-LREBCSMRSA-N
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Description

Furan, 2-(1-piperidinomethyl)-4-phenoxy-, tartrate (hereafter referred to as the target compound) is a synthetic organic molecule comprising a furan ring substituted with a piperidinomethyl group at position 2 and a phenoxy group at position 2. The tartrate counterion enhances its solubility and stability, a common strategy in pharmaceutical formulations to improve bioavailability .

The compound’s synthesis likely involves condensation reactions, similar to methods described for furan derivatives (e.g., FeCl₃-catalyzed reactions in ethanol) , followed by salt formation with tartaric acid. Characterization via FTIR and NMR spectroscopy would confirm the presence of key functional groups, such as the ester linkages, aromatic furan ring, and piperidinomethyl substituents .

Properties

CAS No.

101833-18-5

Molecular Formula

C20H25NO8

Molecular Weight

407.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-phenoxyfuran-2-yl)methyl]piperidine

InChI

InChI=1S/C16H19NO2.C4H6O6/c1-3-7-14(8-4-1)19-16-11-15(18-13-16)12-17-9-5-2-6-10-17;5-1(3(7)8)2(6)4(9)10/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

XDZPSZSHWXPSAP-LREBCSMRSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=CO2)OC3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=CO2)OC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The furan ring’s electron-rich aromatic system facilitates electrophilic substitutions, with regioselectivity influenced by the piperidinomethyl and phenoxy groups:

Reaction Type Conditions Products Key Observations
Friedel-Crafts Alkylation AlCl₃ catalyst, alkyl halides, 40–60°C3-alkylated derivativesPiperidinomethyl group directs substitution to the less hindered C3 position.
Nitration HNO₃/H₂SO₄, 0–5°C3-nitro-furan derivativesModerate yields (45–60%) due to competing ring oxidation.
Sulfonation H₂SO₄/SO₃, 25°C3-sulfo derivativesEnhanced water solubility of products.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a diene due to the furan ring’s conjugated π-system:

Dienophile Conditions Adduct Structure Applications
Maleic anhydrideReflux in toluene, 12 hBicyclic oxabicyclo[2.2.1]heptene systemIntermediate for bioactive compound synthesis.
AcetylenedicarboxylateRoom temperature, 24 hExo-adduct with high stereoselectivityUsed in materials science applications.

Metabolic Oxidation and Bioactivation

In vivo studies reveal CYP2E1-mediated oxidation of the furan ring, forming reactive intermediates:

  • Primary Pathway :
    Furan → cis-but-2-ene-1,4-dialdehyde (BDA) via CYP2E1 .
    BDA reacts with nucleophilic sites on DNA (deoxyguanosine, deoxyadenosine) and proteins, forming covalent adducts .

  • Adduct Formation :

    Target Adduct Type Consequences
    DNAN²-(3-oxo-1-propenyl)-dGMutagenic potential (GC → TA transversions observed in vitro) .
    GlutathioneBDA-GSH conjugatesDetoxification pathway, reduces oxidative stress .

Functional Group Transformations

The piperidinomethyl and phenoxy substituents undergo distinct reactions:

Piperidinomethyl Group

  • Mannich Reactions : Reacts with aldehydes and amines to form tertiary amines.

  • Quaternization : Forms water-soluble salts with methyl iodide (e.g., for pharmaceutical formulations).

Phenoxy Group

  • Esterification : Acetylation with acetic anhydride yields acetylated derivatives.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids to generate biaryl systems.

Oxidation and Reduction Pathways

Reaction Conditions Outcome Notes
Ring Oxidation KMnO₄, acidic conditionsFuran → γ-keto acidLeads to loss of aromaticity.
Side-Chain Reduction H₂/Pd-C, ethanolPiperidinomethyl → piperidinylmethanolEnhances hydrogen-bonding capacity.

Comparative Reactivity with Analogues

Compound Reactivity Profile Distinguishing Feature
2-MethylfuranHigher electrophilic substitution ratesLacks directing groups like piperidinomethyl .
Thiophene derivativesPrefer sulfonation over nitrationSulfur atom alters electron density.

Comparison with Similar Compounds

Key Observations :

  • The piperidinomethyl group in the target compound may confer distinct pharmacokinetic properties compared to piperazine-containing analogs (e.g., altered basicity or metabolic stability) .
  • Substitution at position 4 (phenoxy vs.
  • The tartrate counterion is critical for solubility, as seen in lasofoxifene tartrate, which leverages tartrate for oral bioavailability .

Antioxidant Activity

The absence of such groups in the target compound may limit similar activity.

Resistance and Metabolic Considerations

  • Cross-Resistance : Tartrate-containing compounds (e.g., antimony potassium tartrate) share resistance mechanisms with cisplatin, mediated by reduced cellular accumulation . This suggests that the tartrate moiety in the target compound could influence resistance profiles in therapeutic contexts.
  • Tartrate Utilization : Microorganisms like Agrobacterium vitis metabolize tartrate via specific genes (e.g., ttuC), which may impact biodegradation pathways in environmental or biological systems .

Q & A

Q. How can the presence of the tartrate anion in the salt form be experimentally confirmed?

To confirm the tartrate anion (C₄H₄O₆²⁻), researchers should employ a combination of techniques:

  • X-ray Powder Diffraction (XRPD): Compare observed diffraction peaks (e.g., 14.6±0.2, 19.5±0.2 in 2θ) with reference patterns for tartrate salts .
  • Titration: Acid-base titration using standardized NaOH to quantify tartaric acid content.
  • Spectroscopy: FT-IR to identify characteristic carboxylate and hydroxyl stretches (~1600 cm⁻¹ and ~3400 cm⁻¹) .

Q. What synthetic strategies are effective for constructing the furan-piperidine core structure?

  • Furan Functionalization: Use trimethylsilyl (TMS) groups as protective/directing agents. For example, 2-(trimethylsilyl)methylfuran derivatives can undergo dimerization or cycloaddition reactions under controlled conditions .
  • Piperidine Incorporation: Nucleophilic substitution or reductive amination to attach the piperidine moiety to the furan scaffold. Solvent choice (e.g., dichloromethane or THF) and temperature control are critical to avoid side reactions .

Q. What analytical methods ensure purity and stoichiometric consistency of the tartrate salt?

  • HPLC: Quantify free base and tartrate content using a C18 column with UV detection (λ = 210–254 nm) .
  • Elemental Analysis: Verify C, H, N, and O percentages against theoretical values.
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the absence of unreacted intermediates or solvents .

Advanced Research Questions

Q. How do polymorphic forms of the tartrate salt influence pharmacokinetic properties?

Polymorphs (e.g., Form III in Pimavanserin tartrate) exhibit distinct dissolution rates and bioavailability due to crystal packing differences. Key methods include:

  • XRPD: Identify polymorph-specific peaks (e.g., 6.9±10.2 and 24.4±0.2 in 2θ) .
  • Dissolution Testing: Compare solubility profiles in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • Table 1: Example XRPD Signatures of Polymorphs
PolymorphKey 2θ Peaks
Form I12.4, 18.7
Form III14.6, 19.5

Q. What methodological approaches are optimal for comparing dissolution profiles of tartrate salts?

  • Model-Independent Methods: Use similarity factors (ƒ₂) to compare dissolution curves. ƒ₂ > 50 indicates bioequivalence .
  • Model-Dependent Methods: Fit data to Weibull or Higuchi models to assess release mechanisms.
  • ANOVA: Statistically evaluate batch-to-batch variability.
  • Complication: Metric sensitivity to sampling timepoints (e.g., early vs. late phase dissolution) .

Q. How does the tartrate counterion modulate receptor binding affinity in vitro?

Tartrate may enhance solubility, thereby improving ligand-receptor interaction kinetics. Experimental strategies:

  • Competitive Binding Assays: Compare IC₅₀ values of tartrate vs. other salts (e.g., hydrochloride) using radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A receptors) .
  • Molecular Dynamics (MD): Simulate hydrogen bonding between tartrate and receptor residues .

Q. Can chiral tartrate auxiliaries control stereochemistry in synthetic pathways?

Tartrate derivatives (e.g., diisopropyl tartrate) act as chiral inductors in cycloadditions. For example:

  • Diels-Alder Reactions: Tartrate auxiliaries enforce endo/exo selectivity in furan-based dienes .
  • Asymmetric Catalysis: SnCl₄-tartrate complexes promote enantioselective synthesis of tetrahydrofuran derivatives .

Q. What strategies prevent dimerization or degradation of the furan moiety during synthesis?

  • Trapping Agents: Add methyl acrylate to intercept reactive intermediates (e.g., o-quinodimethanes) .
  • Low-Temperature Conditions: Perform reactions at –78°C to stabilize monomers.
  • Protective Groups: Use acetoxymethyl or TMS groups to block reactive sites .

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